5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHWSGHQPTTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Methylpyrazolo 1,5 a Pyrimidine 3 Carbonitrile
Retrosynthetic Analysis and Key Precursors for 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
A retrosynthetic analysis of the target compound, this compound, reveals a logical disconnection strategy across the pyrimidine (B1678525) ring. The core pyrazolo[1,5-a]pyrimidine (B1248293) structure is a fused bicyclic system, and the most common synthetic approach involves forming the six-membered pyrimidine ring from a five-membered aminopyrazole precursor.
The key disconnection breaks the N1-C7 and C5-C6 bonds of the pyrimidine ring. This approach identifies two primary building blocks:
A 3-amino-1H-pyrazole-4-carbonitrile . This component acts as a 1,3-bisnucleophile, with the endocyclic N1 nitrogen and the exocyclic 5-amino group participating in the cyclization.
A 1,3-bielectrophilic synthon . This is typically a β-dicarbonyl compound or a more reactive equivalent. For the synthesis of the 5-methyl substituted target, an unsymmetrical 1,3-dicarbonyl compound is required. A common and effective precursor is acetylacetone (pentane-2,4-dione) or its enamine/enaminone derivatives.
This retrosynthetic pathway is the foundation for the most prevalent and practical methods for constructing the pyrazolo[1,5-a]pyrimidine core, as it utilizes readily available starting materials.
Classical and Modern Approaches for Pyrazolo[1,5-a]pyrimidine Core Construction
The construction of the pyrazolo[1,5-a]pyrimidine core is versatile, with both well-established classical methods and innovative modern techniques being employed. These strategies primarily revolve around the reaction of 5-aminopyrazoles with various 1,3-bielectrophilic partners.
Cyclocondensation Reactions with 5-Aminopyrazoles and Bifunctional Reagents
The most fundamental and widely used method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govrsc.org This reaction proceeds by an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the bifunctional reagent, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, and subsequent dehydration to form the aromatic pyrimidine ring. nih.gov
A direct synthesis for a closely related analog, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, involves the reaction of 3-Amino-4-pyrazolecarbonitrile with acetylacetone. Similarly, other studies report the synthesis of 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives through the condensation of the appropriate aminopyrazole with acetylacetone or with arylpropenones (enaminones) in acetic acid. ekb.eg The use of enaminones, which are vinylogous amides, can offer enhanced reactivity and regioselectivity compared to their β-dicarbonyl counterparts.
This classical approach is valued for its simplicity and the accessibility of the required precursors.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, represent an efficient and atom-economical approach to the pyrazolo[1,5-a]pyrimidine core. nih.gov These one-pot reactions are advantageous for building molecular diversity quickly.
A common MCR strategy for this scaffold involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile. nih.gov This process typically proceeds through the initial formation of an imine or a Knoevenagel condensation product, which then undergoes cyclization with the aminopyrazole. nih.gov Microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have proven to be a particularly successful and rapid method for generating these structures in high purity. nih.gov
More advanced MCRs have also been developed. For instance, a Rh(III)-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)
While palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions are frequently used to functionalize a pre-formed pyrazolo[1,5-a]pyrimidine ring, certain catalyst-mediated reactions are employed for the construction of the core itself. nih.govnih.gov
For example, a palladium-catalyzed C-C bond formation has been utilized to generate the fused pyrimidine ring. nih.gov Another significant advancement is the use of Rhodium(III) catalysis in a multicomponent approach, as mentioned previously. In this method, the catalyst facilitates the C-H activation and annulation steps, leading to the efficient assembly of the pyrazolo[1,5-a]pyrimidine system from simpler precursors. nih.govnih.gov These catalyzed reactions can offer alternative pathways and access to structures that may be difficult to obtain through traditional thermal condensation methods.
Optimization of Reaction Conditions and Synthetic Efficiency
Solvent Systems and Temperature Effects
The choice of solvent and reaction temperature can profoundly influence the outcome of the pyrazolo[1,5-a]pyrimidine synthesis.
Solvent Systems:
Acidic Solvents: Glacial acetic acid is commonly used, often serving as both a solvent and a catalyst for the cyclocondensation reaction, promoting the dehydration step. ekb.eg
Polar Aprotic Solvents: Solvents like DMF have been used, sometimes with a few drops of acetic acid to facilitate the reaction.
Alcohols: Ethanol is frequently employed, particularly in reactions involving base catalysis or for recrystallization. nih.gov
Aqueous Media: In line with green chemistry principles, water has been used as a solvent, for example, in the ultrasound-assisted synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives. niscpr.res.in
Solvent-Free: Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, offer significant advantages by reducing waste, simplifying workup, and often accelerating reaction rates. rsc.orgmdpi.com
Temperature and Energy Sources:
Conventional Heating: Many classical syntheses involve heating the reaction mixture at reflux for several hours. nih.gov For example, the reaction of 5-aminopyrazoles with enaminones in acetic acid is typically performed at reflux temperature. mdpi.com
Microwave (MW) Irradiation: The use of microwave heating has become a widespread technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov MW-assisted reactions are often completed in minutes rather than hours, usually leading to higher yields and cleaner product formation. nih.govbyu.edu A library of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was synthesized using a microwave reactor with reaction times of only 20 minutes per step at 120 °C. byu.edu
Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. An ultrasound-assisted synthesis of diversely substituted 5-methylpyrazolo[1,5-a]pyrimidines has been successfully demonstrated in an aqueous medium. niscpr.res.in
The optimization of these conditions is often interdependent. For instance, a study synthesizing pyrazolo[3,4-b]pyridines (a related isomer) screened various solvents under microwave conditions and found that acetic acid with a TFA promoter at temperatures ranging from 80 °C to 140 °C gave the best results. beilstein-journals.org Such findings highlight the importance of empirical optimization for achieving high synthetic efficiency.
The following table summarizes the impact of different energy sources on the synthesis of pyrazolo[1,5-a]pyrimidines.
| Energy Source | Typical Reaction Time | Temperature | Common Solvents | Key Advantages |
| Conventional Heating | Hours | Reflux | Acetic Acid, Ethanol, DMF | Simple setup, well-established |
| Microwave Irradiation | Minutes | 100-180 °C | Acetic Acid, Water, Solvent-Free | Rapid reaction rates, high yields, improved purity |
| Ultrasound | Minutes to Hours | Room to moderate temp. | Water, Ethanol | Energy efficient, green chemistry approach |
Catalyst and Reagent Selection
The synthesis of the pyrazolo[1,5-a]pyrimidine core, including the 5-methyl-3-carbonitrile derivative, is adaptable, with catalyst and reagent choice being pivotal for yield and efficiency. A primary synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov For the target molecule, this would typically involve 3-amino-4-pyrazolecarbonitrile and acetylacetone. chemicalbook.com
Acid catalysts are frequently employed to facilitate the condensation and subsequent cyclization. While traditional methods may use strong acids, greener alternatives have proven effective. For instance, KHSO₄ has been successfully used as a catalyst in aqueous ethanol for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives. bme.hu Other catalysts reported for similar syntheses include ceric ammonium nitrate in ethanol and copper(II) acetate with bipyridine. bme.hu
For post-synthetic modifications, particularly cross-coupling reactions, palladium-based catalysts are predominant. Catalysts such as tetrakis(triphenylphosphino)palladium(0) [Pd(PPh₃)₄] and advanced systems like XPhosPdG2/XPhos are crucial for Suzuki-Miyaura reactions, which introduce aryl or heteroaryl groups onto the heterocyclic nucleus. nih.govrsc.orgchem960.com These reactions typically require a base, such as sodium carbonate, and a boronic acid or ester as the coupling partner. nih.gov Reagents like phosphorus oxychloride (POCl₃) are used to convert hydroxyl groups into chlorides, creating reactive sites for nucleophilic substitution or subsequent cross-coupling. mdpi.com
| Catalyst/Reagent | Reaction Type | Purpose |
|---|---|---|
| KHSO₄ | Cyclocondensation | Formation of the pyrazolo[1,5-a]pyrimidine ring from aminopyrazoles and alkynes. bme.hu |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | C-C bond formation to introduce aryl/heteroaryl groups. nih.govmdpi.com |
| XPhosPdG2/XPhos | Suzuki-Miyaura Coupling | Efficient C-C bond formation, particularly for less reactive substrates, preventing debromination. rsc.orgchem960.com |
| POCl₃ | Chlorination | Activation of hydroxyl groups for subsequent nucleophilic substitution or cross-coupling. mdpi.com |
| Hydroxylamine (NH₂OH) | Nitrile Transformation | Conversion of the nitrile group to an amidoxime. ekb.eg |
| Sulphuric Acid (H₂SO₄) | Nitrile Hydrolysis | Partial hydrolysis of the nitrile group to a carboxamide. ekb.egresearchgate.net |
Microwave-Assisted and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. The synthesis of pyrazolo[1,5-a]pyrimidines has significantly benefited from these approaches. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving product yields and purity. nih.govnih.gov In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave-assisted methods have been applied to cyclization and condensation reactions. nih.gov For example, the reaction between N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile proceeds efficiently under microwave irradiation at 120 °C for 20 minutes to form the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This technology is particularly advantageous for multi-component reactions, streamlining the assembly of complex heterocyclic structures. nih.gov Microwave assistance has also been effectively used in post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate libraries of arylated derivatives. rsc.orgchem960.comresearchgate.net
Green Chemistry Approaches: Green chemistry principles focus on minimizing environmental impact. For pyrazolo[1,5-a]pyrimidines, this includes:
Ultrasonic Irradiation: The use of ultrasound waves, often in combination with a catalyst like KHSO₄ in aqueous ethanol, provides a green synthetic route to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Solvent-Free Reactions: Some methods allow for the cyclization of precursors under solvent-free conditions, significantly reducing solvent waste. nih.gov
Aqueous Media: Conducting reactions in water or aqueous ethanol reduces the reliance on volatile and often hazardous organic solvents. bme.hu
Catalyst-Free Methods: Certain tandem reactions for synthesizing related fused heterocycles can be achieved under microwave conditions without any catalyst, further enhancing the environmental friendliness of the process. mdpi.com
| Approach | Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Toluene, 140 °C | Rapid reaction times (minutes vs. hours), high yields, improved purity. | nih.govmdpi.com |
| Ultrasonic Irradiation | Aqueous ethanol, KHSO₄ | Environmentally friendly solvent, energy efficient. | bme.hu |
| Solvent-Free | Microwave irradiation | Eliminates solvent waste, simplifies workup. | nih.gov |
Post-Synthetic Functionalization and Derivatization of this compound
The presence of the nitrile group and the aromatic nature of the bicyclic system make this compound a versatile platform for further chemical modification.
Transformations of the Nitrile Group (e.g., to amidoxime, carboxamide)
The nitrile group at the C-3 position is a key functional handle that can be readily converted into other valuable moieties. ekb.egresearchgate.net
Amidoxime Formation: The reaction of a pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivative with hydroxylamine in the presence of a base like sodium acetate yields the corresponding amidoxime. ekb.egekb.eg This transformation is significant as amidoximes are important precursors for synthesizing other heterocycles, such as 1,2,4-oxadiazoles. ekb.egresearchgate.net The conversion typically involves heating the nitrile with hydroxylamine hydrochloride in a suitable solvent system. researchgate.net
Carboxamide Formation: The nitrile group can undergo partial hydrolysis to the carboxamide derivative. ekb.egresearchgate.net This is typically achieved under acidic conditions, for instance, by treatment with concentrated sulphuric acid. ekb.egekb.eg The resulting carboxamide can then participate in further reactions or be of interest for its biological properties.
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrazolo[1,5-a]pyrimidine nucleus, allowing for the introduction of a wide array of substituents. nih.govrsc.org
Suzuki-Miyaura Coupling: This is one of the most widely used methods to form C-C bonds, typically attaching aryl or heteroaryl groups. nih.gov The reaction involves coupling a halogenated pyrazolo[1,5-a]pyrimidine (e.g., a 3-bromo derivative) with a boronic acid or ester. rsc.orgchem960.com The choice of palladium catalyst and ligands (e.g., XPhosPdG2/XPhos) is critical to ensure high yields and prevent side reactions like debromination. rsc.orgchem960.com This strategy has been successfully employed to synthesize C-3 arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives under microwave-assisted conditions. rsc.orgchem960.comresearchgate.net
Sonogashira Coupling: This reaction is used to introduce alkyne functionalities onto the heterocyclic core. nih.gov It typically involves the coupling of a terminal alkyne with a halo-substituted pyrazolo[1,5-a]pyrimidine in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov
These cross-coupling reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Regioselective Modifications of the Pyrazolo[1,5-a]pyrimidine Nucleus
Achieving regioselectivity is crucial when multiple reactive sites are present on the pyrazolo[1,5-a]pyrimidine core. The electronic nature of the fused ring system dictates the reactivity of different positions.
One-pot methodologies have been developed for the regioselective synthesis of derivatives. For example, a cyclocondensation reaction followed by oxidative halogenation has been shown to introduce a halogen atom selectively at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov The choice of reagents and reaction conditions can direct functionalization to specific sites. For instance, the reaction of 5-aminopyrazoles can be directed to yield different isomers depending on the reaction conditions (e.g., conventional heating vs. microwave irradiation). nih.gov The inherent nucleophilicity of the C-3 position makes it a common site for electrophilic substitution and functionalization. nih.gov However, modifications at other positions, such as C-5 and C-7, are also well-documented and are often achieved by starting with appropriately substituted precursors or through multi-step synthetic sequences involving chlorination followed by nucleophilic substitution or cross-coupling. nih.govmdpi.com
Stereochemical Aspects in Synthesis (if applicable to derivatives)
The core this compound molecule is planar and achiral, meaning it does not have stereoisomers. Therefore, stereochemical considerations are not applicable to the synthesis of the parent compound itself.
However, stereochemistry can become a critical aspect in the synthesis of its derivatives if chiral centers are introduced. This can occur through several pathways:
Functionalization with Chiral Groups: If a chiral substituent is introduced at any position on the pyrazolo[1,5-a]pyrimidine nucleus, the resulting derivative will be chiral.
Asymmetric Synthesis: If a reaction creates a new stereocenter on a substituent attached to the core, stereoselective methods would be required to control the configuration of that center. For example, the reduction of a ketone on a side chain to a chiral alcohol.
Currently, the bulk of the research on this scaffold focuses on the synthesis and biological activity of achiral derivatives. The development of specific stereoselective or asymmetric syntheses for chiral derivatives of this compound is not a widely reported area of focus. Any stereochemical outcomes would be dependent on the specific nature of the derivatization reactions being performed.
Synthetic Scale-Up Considerations for Laboratory Research
Transitioning the synthesis of this compound from a small, exploratory scale to larger, preparative quantities for extensive laboratory research necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. While specific process development data for this exact compound is not extensively published, general principles for the scale-up of pyrazolo[1,5-a]pyrimidine syntheses can be applied. Key areas of focus include reaction kinetics and thermal management, reagent addition and mixing, work-up and product isolation, and purification strategies.
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov For this compound, a common route involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetylacetone. ias.ac.in While this reaction is often straightforward on a small scale, scaling up can introduce challenges.
Thermal Management: Exothermic reactions are a primary concern during scale-up. The condensation reaction to form the pyrazolo[1,5-a]pyrimidine ring can generate significant heat. On a larger scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation. This can lead to an uncontrolled temperature increase, potentially causing side reactions, degradation of products, or creating safety hazards. Therefore, controlled addition of reagents, use of an efficient cooling bath, and vigilant temperature monitoring are crucial. For reactions that are highly exothermic, a jacketed reactor with automated temperature control may be beneficial even at the laboratory scale.
Mixing and Reagent Addition: Homogeneous mixing is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high reagent concentration. As the reaction volume increases, achieving efficient mixing can become more challenging. The use of appropriate stirring apparatus (e.g., overhead mechanical stirrers for larger flasks) is necessary. The rate of reagent addition should also be carefully controlled to manage the reaction rate and temperature.
Work-up and Product Isolation: Procedures that are simple on a small scale, such as extractions in a separatory funnel, can become cumbersome and less efficient with larger volumes. The choice of solvents for extraction and washing should be re-evaluated for larger quantities, considering factors like cost, safety, and ease of removal. Filtration of larger quantities of solid product may require larger funnels and vacuum filtration setups to be efficient.
Purification: Chromatography is a common purification method in medicinal chemistry, but it can be a bottleneck during scale-up. nih.gov Purifying large quantities of material by column chromatography can be time-consuming and require significant amounts of solvent. Therefore, optimizing the reaction to minimize impurities is the most effective strategy. If chromatography is unavoidable, techniques such as flash chromatography with appropriately sized columns should be employed. Recrystallization is often a more scalable purification method if a suitable solvent system can be identified, as it can be performed on large quantities with relatively simple equipment. The development of a robust crystallization procedure can significantly streamline the purification process at a larger laboratory scale.
The following table outlines key parameters in a typical laboratory synthesis and provides considerations for scaling up the production of this compound.
| Parameter | Small-Scale (mg) | Scale-Up Consideration (g) | Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed reactor or larger round-bottom flask with overhead stirring | Ensures efficient mixing and temperature control for larger volumes. |
| Temperature Control | Stir plate with oil bath | Mechanical stirrer with thermocouple and controlled cooling bath | Prevents thermal runaways in exothermic reactions due to decreased surface-area-to-volume ratio. |
| Reagent Addition | Syringe or pipette | Addition funnel for controlled, dropwise addition | Manages reaction rate and exothermicity. |
| Solvent Volume | Minimal, often for solubility | Optimized for reaction concentration, heat transfer, and ease of handling | Balances reaction kinetics with practical considerations for work-up and cost. |
| Purification | Preparative TLC or small column chromatography | Flash chromatography or recrystallization | Recrystallization is generally more efficient and cost-effective for larger quantities. |
| Product Isolation | Evaporation under reduced pressure | Filtration (e.g., Buchner funnel) for solid products | More efficient for isolating larger quantities of solid material. |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in solution. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals. researchgate.net
The ¹H NMR spectrum provides critical information about the protons on the bicyclic core. The chemical shifts are influenced by the electron-withdrawing nitrile group at position C-3 and the electron-donating methyl group at C-5. The protons on the pyrimidine (B1678525) ring, H-6 and H-7, typically appear as doublets due to coupling with each other. The proton on the pyrazole (B372694) ring, H-2, appears as a singlet. The methyl protons at C-5 also present as a distinct singlet.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The carbon of the nitrile group (C≡N) is characteristically found in the 115-120 ppm range. The quaternary carbons and the carbons of the fused ring system can be distinguished based on their chemical shifts and the presence or absence of attached protons, as determined by techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Table 1: Typical NMR Chemical Shift Assignments for this compound
| Position | Atom Type | Typical Chemical Shift (δ) ppm | Multiplicity |
| 2 | CH | 8.0 - 8.5 | Singlet (s) |
| 3 | C | 90 - 95 | - |
| 3a | C | 148 - 152 | - |
| 5 | C | 155 - 160 | - |
| 5-CH₃ | CH₃ | 2.5 - 2.8 | Singlet (s) |
| 6 | CH | 7.0 - 7.5 | Doublet (d) |
| 7 | CH | 8.6 - 9.0 | Doublet (d) |
| C≡N | C | 115 - 120 | - |
Note: Values are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. In standard MS analysis, this compound would exhibit a molecular ion peak (M⁺) corresponding to its monoisotopic mass. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula (C₉H₇N₃). This precise measurement is crucial for confirming the identity of the compound and distinguishing it from isomers.
The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for pyrazolo[1,5-a]pyrimidines may involve the loss of the cyano group (-CN) or the cleavage of the pyrimidine ring, providing evidence for the presence and location of these functional groups. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The most prominent and diagnostic peak in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2220-2230 cm⁻¹. nih.govmdpi.com Other characteristic absorptions include C-H stretching from the aromatic rings and the methyl group, and C=C and C=N stretching vibrations from the fused heterocyclic system. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are known to be chromophoric and often fluorescent. rsc.orgrsc.org The UV-Vis spectrum typically shows absorption bands resulting from π→π* transitions within the conjugated bicyclic system. The position and intensity of the maximum absorption (λ_max) are influenced by the substituents on the ring. The nitrile group at C-3 and the methyl group at C-5 modulate the electronic structure, affecting the energy of these transitions. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system. researchgate.net The pyrazolo[1,5-a]pyrimidine core is generally a rigid and planar N-heterocyclic system. nih.gov
In the crystalline state, the pyrazolo[1,5-a]pyrimidine ring system is expected to be nearly planar. The methyl group attached to C-5 is the primary source of conformational flexibility, though its rotation does not significantly perturb the planarity of the core structure. Analysis of the crystal structure reveals the preferred orientation of the methyl group relative to the fused rings, which is often dictated by minimizing steric hindrance with adjacent molecules in the crystal lattice. researchgate.netmdpi.com
The arrangement of molecules in the crystal, known as crystal packing, is governed by non-covalent supramolecular interactions. For this compound, these interactions are critical for stabilizing the crystal lattice. Key interactions can include:
π–π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is common for this class of compounds. researchgate.net
C-H···N Hydrogen Bonds: Weak hydrogen bonds may form between the aromatic or methyl C-H groups and the nitrogen atoms of the pyrimidine ring or the nitrile group of neighboring molecules.
These collective interactions create a stable, three-dimensional crystalline architecture. researchgate.netnih.gov
Chromatographic Purity Assessment (HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized sample of this compound.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A reverse-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile, can effectively separate the target compound from impurities and starting materials. The purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks in the chromatogram. researchgate.netmdpi.com
Gas Chromatography (GC) can also be used, provided the compound is sufficiently volatile and thermally stable. A capillary column with a nonpolar stationary phase is typically employed. The purity is assessed similarly to HPLC, based on the relative peak areas.
Computational and Theoretical Investigations of 5 Methylpyrazolo 1,5 a Pyrimidine 3 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)
The electronic characteristics of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbital (FMO) theory is widely used to describe these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For related 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, HOMO-LUMO gaps have been calculated to be in the range of 3.3 to 4.3 eV. rsc.org A lower HOMO-LUMO gap can indicate a higher potential for bioactivity due to increased charge transfer possibilities. nih.gov
The Molecular Electrostatic Potential (MEP) is another vital descriptor that maps the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to ligand-receptor binding. colab.ws
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. nih.gov |
| Ionization Potential (I) | The energy required to remove an electron; calculated as I ≈ -EHOMO. |
| Electron Affinity (A) | The energy released when an electron is added; calculated as A ≈ -ELUMO. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; η = (I - A) / 2. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for nucleophilic and electrophilic attack and hydrogen bonding. colab.wsscribd.com |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and the energy barriers between them. For pyrazolo[1,5-a]pyrimidine derivatives, the orientation of substituents can significantly impact their ability to fit into a biological target's binding site.
While specific conformational studies on 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are not extensively documented, research on related structures underscores the importance of this analysis. For instance, the pyrazolo[1,5-a]pyrimidine ring system is nearly planar. nih.gov Computational studies can map the potential energy surface by systematically rotating flexible bonds, such as those connecting substituents to the core scaffold. This process reveals the most energetically favorable conformations and provides insights into the molecule's dynamic behavior in solution. Such analyses are crucial for selecting the correct conformer for subsequent molecular docking studies to ensure that the predicted binding mode is energetically accessible.
Spectroscopic Property Predictions
Quantum chemical methods are highly effective in predicting various spectroscopic properties, which serve as a valuable tool for structural confirmation alongside experimental data. superfri.org Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), chemical shifts (NMR), and electronic transitions (UV-Vis).
By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. Comparing this predicted spectrum with experimental data helps in assigning specific vibrational modes to the observed peaks, thus confirming the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to validate the assigned structure. These theoretical predictions are a cornerstone in the characterization of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives.
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Exploration of Ligand-Target Binding Modes
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it can bind to a variety of biological targets, notably protein kinases. biorxiv.orgmdpi.com Molecular docking simulations have been extensively used to explore how derivatives of this scaffold, including those with the 3-carbonitrile and 5-methyl features, interact with the active sites of various enzymes.
For example, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were designed as inhibitors of c-Met kinase, a target in cancer therapy. Docking studies revealed that these compounds fit into the ATP-binding pocket of c-Met, forming key interactions with amino acid residues. nih.gov Similarly, derivatives of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) have been identified as inhibitors of histone lysine (B10760008) demethylase 4D (KDM4D), another important cancer target. nih.gov Docking simulations for these compounds showed crucial hydrogen bonding and hydrophobic interactions within the KDM4D active site. nih.govnih.gov
Commonly observed interactions for this scaffold include:
Hydrogen bonding with backbone atoms in the hinge region of kinases.
Hydrophobic interactions with nonpolar residues in the active site.
π-π stacking between the aromatic pyrazolopyrimidine ring and aromatic amino acid side chains.
Table 2: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Reference |
|---|---|---|---|
| 5-Methylpyrazolo[1,5-a]pyrimidines | c-Met Kinase | Not specified | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | KDM4D | Not specified | nih.gov |
| Fluorinated Pyrazolo[1,5-a]pyrimidines | 1Y8Y Enzyme | Lys129, Lys89, Lys33, Asp89, Gly8, Gly13 | ekb.eg |
| Pyrazolo[1,5-a]pyrimidines | CDK2 Kinase | Not specified | ekb.egekb.eg |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Val828, Asp787 | mdpi.com |
Prediction of Binding Affinities and Interactions with Model Receptors
Beyond identifying binding modes, docking programs calculate a score that estimates the binding affinity between the ligand and the protein. This scoring function considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. A lower (more negative) binding energy or docking score generally indicates a more favorable interaction.
These predictions are crucial for prioritizing compounds for synthesis and biological testing. In the study of 5-methylpyrazolo[1,5-a]pyrimidine derivatives as c-Met inhibitors, compounds with the best docking scores also demonstrated high inhibitory potency in enzymatic assays, with IC₅₀ values in the low nanomolar range. nih.gov For instance, compounds 10b and 10f from this series were identified as potent c-Met inhibitors with IC₅₀ values of 5.17 nM and 5.62 nM, respectively. nih.gov Likewise, the optimization of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives led to the discovery of compound 10r , a potent KDM4D inhibitor with an IC₅₀ value of 0.41 µM. nih.gov
These results highlight the predictive power of molecular docking in identifying key structural features required for high-affinity binding and guiding the design of potent and selective enzyme inhibitors based on the this compound scaffold.
Molecular Dynamics (MD) Simulations
Dynamics of Ligand-Target Complexes
MD simulations of pyrazolo[1,5-a]pyrimidine derivatives often focus on their interactions within the ATP-binding site of protein kinases. For this class of compounds, the pyrazolo[1,5-a]pyrimidine core is consistently identified as a crucial hinge-binding motif. This interaction typically involves the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and the backbone amide of a key hinge residue in the kinase, such as Methionine 592 in Tropomyosin Receptor Kinase (Trk) mdpi.com.
Molecular dynamics simulations on related pyrazolo[1,5-a]pyrimidine inhibitors have shown that these hinge interactions are stable throughout the simulation, anchoring the ligand in the active site. The stability of this complex is a critical determinant of the compound's inhibitory potency. For newly synthesized pyrazolo[1,5-a]pyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), molecular dynamics simulations have been used to confirm the stability of the compound within the active site, showing minimal fluctuation and strong binding interactions throughout the simulation.
| Simulation Parameter | Typical Observation for Pyrazolo[1,5-a]pyrimidine Derivatives |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |
| Key Interactions | Hydrogen bonding with hinge region residues |
| Complex Stability | Generally stable complexes with low Root Mean Square Deviation (RMSD) |
| Software | GROMACS, AMBER, Desmond |
Conformational Flexibility in Solvation
For this compound, the primary sources of flexibility would be the rotation of the methyl group at position 5 and any potential flexibility in the carbonitrile group at position 3, although the latter is generally considered rigid. Studies on substituted pyrazolo[1,5-a]pyrimidines have highlighted that the conformational rigidity of the core scaffold contributes to a more favorable entropic profile upon binding to a target. The conformational lability of substituted tetrahydropyrazolo[1,5-a]pyrimidines has been studied, revealing that different stereoisomers can possess significantly different conformational stabilities in solution mdpi.com. While not a direct analogue, this indicates that even small structural changes can impact the conformational dynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in identifying the key structural features that govern their potency and selectivity.
Development of Predictive Models for Biological Activity
While a specific QSAR model for this compound has not been published, several QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives have been conducted, often in the context of their activity as kinase inhibitors researchgate.netresearchgate.net. These studies typically involve a series of analogues with variations at different positions of the pyrazolo[1,5-a]pyrimidine core.
The general approach involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. For a series of pyrazolo[1,5-a]pyrimidine inhibitors of Checkpoint kinase 1 (Chk1), a QSAR model was successfully developed using the PSO-SVM method, which showed good predictive performance kisti.re.kr.
| QSAR Model Component | Typical Application in Pyrazolo[1,5-a]pyrimidines |
| Dataset | A series of pyrazolo[1,5-a]pyrimidine analogues with measured biological activity (e.g., IC50) |
| Molecular Descriptors | 2D and 3D descriptors representing steric, electronic, and hydrophobic properties |
| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM) |
| Validation | Internal and external validation to assess the predictive power of the model |
Identification of Key Structural Features for Desired Interactions
A primary outcome of QSAR and structure-activity relationship (SAR) studies is the identification of molecular features that are either beneficial or detrimental to the desired biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, several key structural features have been consistently highlighted across various studies.
The pyrazolo[1,5-a]pyrimidine core itself is a critical pharmacophore, primarily due to its role as a hinge-binder in kinases mdpi.com. Substitutions at different positions on this scaffold significantly modulate the biological activity:
Position 3: The introduction of a carbonitrile group, as in the title compound, has been shown to be a viable substituent in the development of potent kinase inhibitors. In some series, substituents at this position, such as carboxamides, have been found to significantly enhance activity mdpi.com.
Position 5: The methyl group in this compound is a relatively small substitution. In other pyrazolo[1,5-a]pyrimidine series, larger substituents at this position, such as substituted phenyl rings, have been explored to target hydrophobic pockets within the active site of kinases nih.gov.
Position 7: This position is often a key point for introducing diversity in pyrazolo[1,5-a]pyrimidine libraries. Modifications at this position can influence solubility, selectivity, and interactions with the solvent-exposed region of the target protein.
A QSAR study on pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1/2 kinases revealed that specific substituents at different positions were crucial for potency and selectivity. For instance, a diaminoethyl substituent at the R1 position was favorable for Pim-1 inhibition, while a biaryl meta substituent at the R2 position also contributed positively researchgate.net. These findings underscore the importance of substitution patterns in fine-tuning the biological activity of this scaffold.
Pre Clinical Biological Activity Research of 5 Methylpyrazolo 1,5 a Pyrimidine 3 Carbonitrile
In Vitro Enzyme Inhibition Studies
The ability of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives to inhibit various enzymes has been a primary focus of preclinical research. These studies are crucial for elucidating the mechanism of action and identifying potential therapeutic targets.
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a prominent framework in the development of protein kinase inhibitors, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org Derivatives of this scaffold have been investigated for their inhibitory activity against a wide array of kinases.
Histone Lysine (B10760008) Demethylase (KDM) Inhibition: A series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives were discovered as a new class of small molecule inhibitors of histone lysine demethylase 4D (KDM4D), an enzyme implicated in epigenetic regulation. nih.gov Through molecular docking and subsequent structural optimization, several potent inhibitors were identified. nih.gov The most potent compound from this series, designated as 10r , demonstrated significant inhibitory activity against KDM4D. nih.gov
Table 1: KDM4D Inhibition by a this compound Derivative
| Compound | Target | IC₅₀ (µM) |
|---|
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for regulating the cell cycle, and their inhibition is a promising strategy for cancer therapy. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold is present in several CDK inhibitors, including the clinical candidate Dinaciclib. nih.gov Numerous studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of CDK2. sci-hub.seekb.eg For instance, a novel pyrazolo[1,5-a]pyrimidine compound, 4k (BS-194) , was identified as a potent and selective CDK inhibitor, showing strong activity against CDK2. lookchem.com
Table 2: Cyclin-Dependent Kinase Inhibition by a Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Target | IC₅₀ (nmol/L) |
|---|---|---|
| 4k (BS-194) | CDK2 | 3 |
| CDK1 | 30 | |
| CDK5 | 30 | |
| CDK7 | 250 |
Data sourced from Molecular Cancer Therapeutics. lookchem.com
B-Raf Kinase Inhibition: The B-Raf kinase is a key component of the Raf-MEK-ERK signaling pathway, and its mutation (e.g., V600E) is a driver in several cancers, including melanoma. nih.govresearchgate.net Novel series of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of B-Raf kinase. nih.govnih.gov Optimization of this scaffold led to compounds with excellent cellular potency and favorable pharmacokinetic properties. nih.gov
Other Kinases (EGFR, MEK, Trk): The pyrazolo[1,5-a]pyrimidine framework has been explored for its inhibitory potential against other significant kinases. Derivatives have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK), which are critical in non-small cell lung cancer and melanoma, respectively. nih.govrsc.org Furthermore, this scaffold is central to the structure of several Tropomyosin receptor kinase (Trk) inhibitors, including clinically approved drugs like Larotrectinib and Entrectinib, which are used to treat NTRK gene fusion-positive solid tumors. mdpi.comnih.gov
Beyond kinases, the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives has been assessed against other enzyme families involved in various pathologies.
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation. nih.gov In a search for new anti-inflammatory agents, novel pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized. nih.gov Subsequent in vitro assays confirmed their ability to inhibit COX-1 and COX-2, with some compounds showing selective inhibitory activity towards the COX-2 enzyme. nih.gov
α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a key strategy for managing type 2 diabetes. ijnrd.org While various pyrimidine (B1678525) derivatives have been screened for this activity, specific studies on this compound are less common. However, related pyrimidine structures have shown promising inhibitory potential against both α-amylase and α-glucosidase. eurjchem.comnih.gov
Lipoxygenase (LOX) Inhibition: The enzyme 5-lipoxygenase (5-LOX) is involved in the synthesis of leukotrienes, which are inflammatory mediators. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to pyrazolo[1,5-a]pyrimidines, has been shown to possess 5-lipoxygenase inhibitory activity. nih.gov
In Vitro Cell-Based Assays
To complement enzyme inhibition data, the biological effects of this compound and its analogues have been evaluated in various cell-based models, particularly in the context of oncology.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant antiproliferative and cytotoxic activity across a broad range of human cancer cell lines.
New derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and screened for their anticancer activity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. ekb.eg One compound, 5b , which features a methoxy (B1213986) group, showed promising antitumor potency against the HCT-116 cell line, with an IC₅₀ value comparable to the reference drug doxorubicin. ekb.eg Other studies have also reported the cytotoxic effects of pyrimidine derivatives against MCF-7 and HCT-116 cell lines. researchgate.net Similarly, pyrimidine-5-carbonitrile derivatives have shown potent cytotoxic activity against MCF-7, A549 (lung), and HepG2 cell lines. nih.gov
Table 3: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 5a | MCF-7 | Breast | 15.35 |
| HCT-116 | Colon | 11.23 | |
| HepG2 | Liver | 13.82 | |
| 5b | MCF-7 | Breast | 10.18 |
| HCT-116 | Colon | 8.64 | |
| HepG2 | Liver | 11.27 | |
| 5c | MCF-7 | Breast | 21.46 |
| HCT-116 | Colon | 17.51 | |
| HepG2 | Liver | 19.33 | |
| Doxorubicin (Ref.) | MCF-7 | Breast | 7.32 |
| HCT-116 | Colon | 8.15 |
Data sourced from Azhar International Journal of Pharmaceutical and Medical Sciences. ekb.eg
The antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives are often linked to their ability to modulate critical cellular signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).
The induction of apoptosis is considered a highly effective strategy in cancer therapy. nih.gov Studies on pyrazolo[1,5-a]pyrimidine derivatives that inhibit CDKs have shown that these compounds can induce cell cycle arrest and promote apoptosis. nih.govsci-hub.se For example, treatment of cancer cells with pyrazolopyrimidine derivatives led to an arrest in the G0-G1 or S and G2/M phases of the cell cycle. sci-hub.selookchem.com Further investigation revealed that these compounds could reinforce apoptotic DNA fragmentation, confirming their pro-apoptotic activity. sci-hub.se A pyrimidine-5-carbonitrile derivative was found to seize cell growth at the sub-G1 and G2/M phases and significantly increase the proportion of early and late apoptotic rates in MCF-7 cells. nih.gov
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug development. For inhibitors of the KDM4 family, the Cellular Thermal Shift Assay (CETSA) has been used to demonstrate direct binding and stabilization of the target protein (KDM4A) inside cells, providing evidence of target engagement. nih.gov This technique helps to validate that the observed cellular effects are a direct consequence of the compound interacting with its intended molecular target.
In Vivo Pre-clinical Investigations in Animal Models (Focus on Mechanistic Outcomes)
While in vivo data specifically for this compound is limited in publicly accessible literature, studies on closely related analogs within the pyrazolo[1,5-a]pyrimidine class provide significant insights into the mechanistic outcomes in animal models.
Target Engagement and Biomarker Modulation in Animal Models
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated clear target engagement and modulation of downstream biomarkers in various animal models. In mouse xenograft models of acute myeloid leukemia (AML), for instance, analogs have been shown to potently inhibit the phosphorylation of the FMS-like tyrosine kinase 3 (FLT3) receptor. researchgate.net This inhibition of the primary target leads to the attenuation of downstream signaling pathways critical for cancer cell proliferation and survival. researchgate.net
Furthermore, in models of solid tumors, pyrazolo[1,5-a]pyrimidine derivatives designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) γ and δ have shown pharmacodynamic activity. nih.gov These compounds effectively regulate the tumor microenvironment by repolarizing M2 phenotype macrophages toward the M1 phenotype, a key mechanistic outcome for enhancing anti-tumor immunity. nih.gov
Tissue Distribution and Metabolic Stability Studies in Animal Models
Pharmacokinetic studies in rats and mice have shown that pyrazolo[1,5-a]pyrimidine derivatives can be optimized to possess suitable in vivo properties for further development. nih.gov The distribution and metabolic profile are highly dependent on the specific substitutions on the core scaffold. For example, the introduction of a morpholine (B109124) group has been used to improve properties like metabolic stability. mdpi.com Conversely, certain modifications can lead to rapid clearance. The structural features significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Computational ADME analyses predict that some derivatives adhere to Lipinski's rule of five and exhibit favorable cell membrane permeability, while also suggesting that specific substitutions can prevent the crossing of the blood-brain barrier, which may minimize potential central nervous system side effects. nih.gov
Pharmacodynamic Assessment in Animal Models
The pharmacodynamic effects of pyrazolo[1,5-a]pyrimidine compounds have been demonstrated in efficacy studies. In mouse xenograft models, systemically administered derivatives have resulted in significant tumor regression and prolonged survival. nih.gov This anti-tumor activity is particularly notable in cancers that harbor specific mutations, such as the B-Raf V600E mutation, where these compounds effectively inhibit the constitutively activated MAPK pathway. nih.gov In other studies, derivatives targeting Tropomyosin receptor kinases (Trks) achieved significant tumor growth inhibition, with rates as high as 97%, in xenograft mouse models. mdpi.com These findings underscore the potent in vivo anti-proliferative effects of this class of compounds, directly linking their kinase-inhibiting mechanism to a therapeutic outcome.
Structure-Activity Relationship (SAR) Studies for Biological Properties
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and extensive SAR studies have been conducted to optimize its biological activity against various targets, including protein kinases and other enzymes. nih.govresearchgate.netnih.gov
Elucidation of Pharmacophoric Requirements
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophoric element, often acting as a bioisosteric replacement for purines and serving as a hinge-binding motif for many kinase inhibitors. nih.govekb.eg Its rigid, planar structure is amenable to chemical modifications at multiple positions, which significantly influences interactions with biological targets. nih.gov
Key pharmacophoric features identified across various studies include:
The Pyrazolo[1,5-a]pyrimidine Core: This moiety is essential for establishing critical interactions in the ATP-binding pocket of kinases. For example, it forms a crucial hinge interaction with the methionine residue (Met592) in Trk kinases. mdpi.com
Hinge-Binding Groups: Substituents at the C7 position, such as a morpholine ring, are vital for activity against certain kinases like PI3Kδ. The oxygen atom of the morpholine can form a critical hydrogen bond with amino acid residues like valine (Val-828) in the hinge region of the enzyme. mdpi.com
Selectivity and Affinity Pockets: Substituents at the C5 position can extend into selectivity pockets within the target protein. An indole (B1671886) group at this position, for instance, can form an additional hydrogen bond with an aspartate residue (Asp-787) in PI3Kδ, enhancing selectivity. mdpi.com
Polar Moieties for Potency: For some targets, such as Casein Kinase 2 (CK2), a polar carboxylic acid moiety has been found to be a requirement for high potency. biorxiv.org
Table 1: Pharmacophoric Requirements for Pyrazolo[1,5-a]pyrimidine Derivatives
| Pharmacophoric Feature | Position | Interacting Residue (Example Target) | Role in Activity |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Core | Core Scaffold | Met592 (Trk Kinase) | Hinge-binding, ATP mimicry |
| Morpholine Ring | C7 | Val-828 (PI3Kδ) | Hydrogen bonding, Potency |
| Indole Heterocycle | C5 | Asp-787 (PI3Kδ) | Hydrogen bonding, Selectivity |
Impact of Substituent Variations on Biological Responses
SAR studies have systematically explored how modifying substituents on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile ring system affects biological activity.
Substitutions at C5 and C7: In a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation at the N4 or O7 positions resulted in a complete loss of activity, highlighting the importance of hydrogen-bonding capabilities at this position. nih.gov In another study on PI3Kδ inhibitors, having a morpholine at C7 and an indole at C5 was critical for high potency and selectivity. mdpi.com
Substitutions at C3: The carbonitrile group at the C3 position is a common feature in many active compounds. However, modifications at this position can significantly alter activity. Replacing the nitrile with an amide bond, as seen in picolinamide-substituted derivatives, was shown to dramatically enhance Trk inhibition. mdpi.com
Substitutions on Appended Rings: For derivatives with aryl groups, the substitution pattern on these rings is crucial. In one study, a derivative with a methoxy-substituted phenyl group showed superior anticancer activity compared to analogs with unsubstituted phenyl or methyl groups. ekb.eg The incorporation of fluorine atoms into an appended phenyl ring was also found to enhance interactions and potency. mdpi.com
Table 2: Impact of Substituent Variation on Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Scaffold Position | Original Substituent | Modified Substituent | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|
| C7 | Phenyl | 4-Methoxyphenyl | Cancer Cell Lines | Increased Potency | ekb.eg |
| C7 | Phenyl | Methyl | Cancer Cell Lines | Decreased Potency | ekb.eg |
| C3 | Carbonitrile | Picolinamide | TrkA Kinase | Enhanced Inhibition | mdpi.com |
| C5 | Phenyl | Indole | PI3Kδ | Enhanced Potency & Selectivity | mdpi.com |
Mechanism of Action Investigations at the Molecular and Cellular Level
Identification and Validation of Molecular Targets (e.g., protein kinases, enzymes, receptors)
Research has successfully identified and validated several key molecular targets for derivatives of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. These compounds predominantly interact with the ATP-binding pocket of protein kinases or the active site of enzymes, leading to the inhibition of their catalytic activity. nih.gov The primary targets identified in the literature include receptor tyrosine kinases like c-Met, non-receptor kinases such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TrkA), and epigenetic enzymes like Histone Lysine (B10760008) Demethylase 4D (KDM4D). nih.govnih.govnih.gov
A series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were specifically designed and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is linked to cancer development. nih.govbohrium.com Several of these compounds demonstrated potent and selective inhibition of c-Met at nanomolar concentrations. nih.gov
The pyrazolo[1,5-a]pyrimidine (B1248293) core has also been identified as a promising scaffold for developing dual inhibitors of CDK2 and TrkA kinases. nih.gov CDK2 is a crucial regulator of the cell cycle, while TrkA is involved in neuronal cell processes and has been implicated in certain cancers. nih.govnih.gov
Furthermore, derivatives featuring the pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) structure have been discovered as a new class of small molecule inhibitors for KDM4D, an enzyme involved in histone demethylation and epigenetic regulation. nih.gov
The inhibitory activities of representative derivatives against their respective molecular targets are summarized below.
| Compound Series | Target | Specific Derivative | Inhibitory Potency (IC₅₀) |
|---|---|---|---|
| 5-Methylpyrazolo[1,5-a]pyrimidine | c-Met Kinase | Compound 10b | 5.17 ± 0.48 nM |
| 5-Methylpyrazolo[1,5-a]pyrimidine | c-Met Kinase | Compound 10f | 5.62 ± 0.78 nM |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | KDM4D | Compound 10r | 0.41 ± 0.03 µM |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Compound 4k (BS-194) | 3 nM |
| Pyrazolo[1,5-a]pyrimidine | TrkA | - | Data not specified |
Detailed Binding Studies (e.g., ITC, SPR, NMR Titration)
While quantitative biophysical data from Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or NMR titration are not extensively reported for this specific compound, molecular docking and X-ray crystallography studies on related derivatives have provided significant insights into their binding modes. These studies confirm that the compounds typically act as competitive inhibitors.
KDM4D Inhibition: The binding mode of a pyrazolo[1,5-a]pyrimidine-based inhibitor (Compound 10r) was elucidated through X-ray crystallography in complex with KDM4D. nih.gov This structural data provided a detailed view of the crucial interactions within the enzyme's active site, offering a basis for the rational design and optimization of more potent inhibitors. nih.gov
c-Met Inhibition: Molecular docking studies of 5-methylpyrazolo[1,5-a]pyrimidine derivatives revealed their binding mode within the c-Met kinase domain. nih.gov These computational analyses help to explain the structure-activity relationships observed in the series and guide the synthesis of new analogs with improved potency. bohrium.com
CDK2 Inhibition: For pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, molecular docking and dynamics simulations have shown that the derivatives are stabilized within the ATP-binding site. rsc.org The core scaffold mimics the purine (B94841) ring of ATP and forms key hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive kinase inhibitors. nih.govrsc.org
TrkA Inhibition: The pyrazolo[1,5-a]pyrimidine moiety is recognized as a crucial element for binding to Trk kinases. mdpi.com Structural insights indicate that the N1 atom of the heterocyclic core forms a critical hydrogen bond with the backbone of the Met592 residue in the kinase's hinge region, anchoring the inhibitor in the active site. mdpi.com
Analysis of Downstream Signaling Pathway Modulation
The inhibition of identified molecular targets by this compound and its derivatives leads to the modulation of key downstream signaling pathways crucial for cell growth, proliferation, and survival.
c-Met and TrkA Pathway Modulation: As receptor tyrosine kinases, both c-Met and TrkA, upon activation, trigger multiple downstream cascades, including the PI3K-Akt and RAS-MAPK pathways. nih.govbohrium.com By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can effectively attenuate these pro-survival and proliferative signals. nih.gov
CDK2 Pathway Modulation: Inhibition of CDK2 directly impacts cell cycle progression. lookchem.com A potent pyrazolo[1,5-a]pyrimidine-based CDK inhibitor, known as BS-194, was shown to block the phosphorylation of the CDK substrate Retinoblastoma (Rb) protein and the C-terminal domain of RNA polymerase II. lookchem.com This leads to the downregulation of cyclins A, E, and D1, ultimately causing a cell cycle block in the S and G2/M phases. lookchem.com
KDM4D Pathway Modulation: As a histone demethylase, KDM4D plays an epigenetic role by regulating gene expression. researchgate.net Its inhibition can alter the methylation status of histones, thereby influencing chromatin structure and the expression of genes involved in cell proliferation and survival. nih.govresearchgate.net For instance, KDM4D has been shown to regulate the promoter activity of the HIF1β gene, and its inhibition can suppress the proliferation and migration of cancer cells. researchgate.net
Genetic Approaches for Target Validation (e.g., siRNA, CRISPR)
Genetic techniques such as RNA interference (siRNA) and CRISPR-Cas9 gene editing are standard and powerful methods for validating the biological role of a specific molecular target and confirming that a compound's cellular effects are indeed mediated through the inhibition of that target. However, in the reviewed scientific literature, specific studies employing siRNA or CRISPR to validate the molecular targets of this compound or its direct derivatives have not been reported. The validation of the targets discussed has primarily been achieved through in vitro enzymatic assays and molecular modeling. nih.govnih.gov
Applications in Chemical Biology and Advanced Materials Research
Development of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as Chemical Probes
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a versatile framework for the design of chemical probes, which are essential tools for visualizing and understanding complex biological processes.
Researchers have successfully synthesized novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives for potential use as PET imaging agents in tumor detection. nih.gov Two such derivatives, 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]FEMPPC) and N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamide ([¹⁸F]FCMPPN), were designed and labeled with ¹⁸F. nih.gov To improve the imaging properties, further modifications were made by introducing polar groups like ester, hydroxyl, and carboxyl moieties. nih.gov This led to the development of three additional ¹⁸F-labeled derivatives with altered biodistribution profiles. nih.gov
In vivo biodistribution studies in mice with S180 tumors revealed that while some of these probes showed higher tumor accumulation than standard imaging agents like [¹⁸F]FDG, their application was limited by low tumor-to-non-target ratios. nih.gov The studies indicated that 2-[¹⁸F]fluoroethylaminopyrazolo[1,5-a]pyrimidine derivatives exhibited a slow blood clearance rate, which correlated with higher tumor uptake and retention. Conversely, 2-[¹⁸F]fluoro-4-nitrobenzamide-pyrazolo[1,5-a]pyrimidine derivatives showed the opposite trend. nih.gov
Beyond F-18, researchers have also explored technetium-99m (99mTc) labeling. The compound 5-((2-aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyano-pyrazolo[1,5-a]pyrimidine (ABCPP) was synthesized and conjugated with chelating agents for labeling with the [99mTc(N)]2+ core. mdpi.comresearchgate.net Biodistribution studies of these 99mTc complexes in tumor-bearing mice showed tumor accumulation and high tumor-to-muscle ratios, suggesting their potential as SPECT imaging agents. mdpi.comresearchgate.net
The pyrazolo[1,5-a]pyrimidine scaffold is an emerging alternative for the development of fluorescent probes due to its tunable photophysical properties, small size, and efficient synthesis. rsc.orgrsc.org Strategic modifications to the fused ring system allow for the fine-tuning of absorption and emission wavelengths, making them suitable for biological imaging. nbinno.com The introduction of electron-donating groups at specific positions can enhance absorption and emission, leading to brighter probes. rsc.org The stability of these derivatives under various pH conditions and photochemically further increases their utility in research. rsc.orgnbinno.com
Scaffold for Novel Compound Libraries in Medicinal Chemistry Research
The pyrazolo[1,5-a]pyrimidine structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. nih.govnih.gov Its synthetic versatility allows for modifications at multiple positions, enabling the creation of large and diverse compound libraries for drug discovery. nih.govnih.gov
This scaffold is a key component in numerous bioactive molecules and serves as a vital intermediate in the synthesis of pharmaceuticals. nbinno.comnih.gov For instance, libraries of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.govnih.govekb.eg The rigid, planar structure of the fused rings allows for specific interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov The ability to introduce a wide array of substituents facilitates the fine-tuning of the compounds' pharmacological properties. nih.gov
Table 1: Selected Examples of Bioactive Scaffolds Based on Pyrazolo[1,5-a]pyrimidine
| Compound Class | Target/Application | Reference(s) |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Histone Lysine (B10760008) Demethylase 4D (KDM4D) inhibitors | nih.gov |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | Selective PI3Kδ inhibitors for inflammatory diseases | nih.gov |
| 7-amino substituted pyrazolo[1,5-a]pyrimidines | Anticancer agents | researchgate.net |
Exploration of Photophysical Properties and Potential in Material Science (e.g., OLEDs)
In recent years, pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in material science due to their notable photophysical properties. nih.gov Their tunable fluorescence characteristics make them promising candidates for applications such as organic light-emitting diodes (OLEDs). nbinno.com
Research has shown that the photophysical properties of these compounds can be systematically altered by introducing different substituents. rsc.org For example, attaching electron-donating groups at the 7-position of the pyrazolo[1,5-a]pyrimidine ring can improve both absorption and emission behaviors. rsc.org Some derivatives exhibit good solid-state emission intensities, a key property for the design of solid-state emitters. rsc.org The ease of functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the incorporation of various groups to optimize their performance in material science applications. rsc.org
Potential in Catalysis Research
Currently, there is limited specific information in the reviewed literature to support the direct application of this compound in catalysis research.
Chemo-Sensor and Bio-Sensor Applications
The tunable fluorescence of pyrazolo[1,5-a]pyrimidine derivatives makes them excellent candidates for the development of chemosensors. nbinno.com While the broader class of pyrazolo[1,5-a]pyrimidines shows promise for sensor applications, specific research detailing the use of this compound as a chemo-sensor or bio-sensor is not extensively covered in the available literature.
Future Research Directions and Unaddressed Challenges
Discovery of Novel Biological Targets beyond Kinases
While the pyrazolo[1,5-a]pyrimidine (B1248293) framework is well-established for its role in targeting various protein kinases—such as c-Met, PI3Kδ, and Tropomyosin Receptor Kinases (Trks)—a significant future direction is the exploration of its activity against non-kinase targets. nih.govmdpi.commdpi.com Diversifying the range of biological targets is essential for uncovering new therapeutic applications and expanding the utility of this privileged scaffold.
Recent research has already begun to identify promising non-kinase targets for derivatives of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) core. These discoveries highlight the scaffold's versatility and potential to modulate diverse biological pathways.
Key Research Findings on Novel Targets:
Histone Lysine (B10760008) Demethylase 4D (KDM4D): A series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been identified as a new class of small molecule inhibitors for KDM4D, an epigenetic regulator. nih.gov Through molecular docking and subsequent optimization, a lead compound with an IC50 value of 0.41 µM was discovered, providing a starting point for further epigenetic research. nih.gov
Aryl Hydrocarbon Receptor (AHR): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to produce potent antagonists of the Aryl Hydrocarbon Receptor, a transcription factor involved in immunology and cancer. rsc.org Systematic optimization of an initial hit compound led to a derivative with an IC50 of 31 nM. rsc.org
ALKBH5: A pyrazolo[1,5-a]pyrimidine derivative was discovered as a novel and selective inhibitor of ALKBH5, an RNA demethylase implicated in acute myeloid leukemia (AML). researchgate.net
| Biological Target | Target Class | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| KDM4D | Histone Demethylase | Epigenetics, Oncology | Discovery of a new class of inhibitors with a lead compound showing an IC50 of 0.41 µM. | nih.gov |
| AHR | Transcription Factor | Immunology, Oncology | Identification of potent antagonists, with an optimized compound reaching an IC50 of 31 nM. | rsc.org |
| ALKBH5 | RNA Demethylase | Oncology (AML) | Discovery of a selective inhibitor for the treatment of acute myeloid leukemia. | researchgate.net |
Integration of Advanced Artificial Intelligence and Machine Learning in Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction processes for novel compounds based on the 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold. mdpi.com De novo drug design, which uses computational methods to generate novel molecular structures, can be significantly enhanced by these advanced technologies. mdpi.com
Future applications of AI and ML in this context include:
Generative Models: Deep learning architectures such as recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on existing libraries of pyrazolo[1,5-a]pyrimidine derivatives to generate novel molecular structures with desired chemical and physical properties.
Predictive Modeling: ML algorithms can be employed to build predictive models for biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. By training on experimental data, these models can rapidly screen virtual libraries of novel pyrazolo[1,5-a]pyrimidine derivatives, prioritizing the most promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with the early stages of drug discovery.
Target-Specific Design: Advanced deep learning models can be used for target-specific drug design. By incorporating information about the three-dimensional structure of a biological target, these models can generate molecules predicted to have high binding affinity and specificity, guiding the synthesis of more effective compounds. mdpi.com
Exploration of New Combinatorial Chemistry Approaches for Diversification
The pyrazolo[1,5-a]pyrimidine motif is considered a privileged scaffold for drug discovery, in part due to its synthetic versatility which allows for extensive structural modifications. nih.gov Future research will likely focus on leveraging new combinatorial chemistry approaches to rapidly generate large and diverse libraries of this compound analogues.
This can be achieved through the development and application of:
Multicomponent Reactions (MCRs): Rhodium-catalyzed MCRs have been used to create variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov Further exploration of novel MCRs will enable the efficient, one-pot synthesis of complex derivatives from simple starting materials, accelerating the generation of chemical diversity.
High-Throughput Synthesis: Adapting existing synthetic routes, such as palladium-catalyzed cross-coupling reactions, for automated, high-throughput platforms will allow for the rapid creation of extensive compound libraries. nih.gov This will facilitate large-scale screening campaigns to identify hits against a wide array of biological targets.
Diversity-Oriented Synthesis (DOS): Employing DOS strategies will allow for the creation of structurally complex and diverse molecules from a common starting material. This approach focuses on exploring novel chemical space around the core scaffold, increasing the probability of discovering compounds with unique biological activities.
Overcoming Challenges in Lead Optimization for Research Purposes (e.g., selectivity, off-target effects in pre-clinical studies)
A persistent challenge in the development of pyrazolo[1,5-a]pyrimidine-based compounds is lead optimization, particularly concerning selectivity and off-target effects. nih.gov While many derivatives show high potency against their primary targets, achieving selectivity against closely related proteins (e.g., other kinases within the same family) remains a significant hurdle. Off-target effects can lead to toxicity and unforeseen side effects in pre-clinical studies. nih.gov
Future research must focus on systematic SAR studies to understand how modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring influence selectivity. rsc.org For instance, the optimization of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors involved introducing various indole (B1671886) and azaindole derivatives at the C(5) position to improve potency and selectivity. mdpi.com Similarly, the development of AHR antagonists involved a systematic optimization process that improved the IC50 value from 650 nM to 31 nM. rsc.org
Addressing these challenges will require a multi-faceted approach combining computational docking studies to predict binding modes, in vitro screening against panels of related targets to experimentally determine selectivity profiles, and detailed preclinical toxicity studies.
| Target | Initial Compound Potency (IC50) | Optimized Compound Potency (IC50) | Optimization Strategy | Reference |
|---|---|---|---|---|
| AHR | 650 nM | 31 nM | Systematic optimization of substituents on the pyrazolo[1,5-a]pyrimidine core to elucidate SAR. | rsc.org |
| KDM4D | Hit Compound (unspecified) | 0.41 µM | Structural optimization and SAR analysis of an initial hit from virtual screening. | nih.gov |
| PI3Kδ | Hit Compound (unspecified) | 2.8 nM | Introduction of various indole and azaindole derivatives at the C(5) position and modification of amine groups. | mdpi.comnih.gov |
| c-Met Kinase | Hit Compound (unspecified) | 5.17 nM | Design and synthesis of a series of novel derivatives to evaluate inhibitory activities. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or β-enaminonitriles. For example:
- Step 1 : React 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine substituents .
- Step 2 : Crystallize the product via slow evaporation in ethyl acetate to obtain high-purity crystals .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
- Adjust stoichiometry (e.g., 1:1.2 molar ratio of precursor to POCl₃) to maximize yield .
Q. How is X-ray crystallography employed to resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Single-crystal X-ray diffraction confirms planarity and hydrogen-bonding networks. For example:
- Key parameters for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile:
- Space group: P2₁/c
- Unit cell: a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92° .
- Hydrogen bonding : Weak C–H⋯N interactions form infinite sheets parallel to the b-plane .
Methodology : - Refine structures using SHELXL with riding H-atom models (Uiso(H) = 1.2Ueq(C)) .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- 1H/13C NMR : Identify methyl (δ ~2.5 ppm) and cyano (C≡N) groups. Aromatic protons appear at δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm C≡N stretching at ~2200 cm⁻¹ and C–Cl at ~750 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z 227 for C₈H₄Cl₂N₄⁺) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Trifluoromethyl groups : Enhance metabolic stability and binding affinity to kinase targets (e.g., EGFR) .
- Chlorine substituents : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
- Cyano groups : Act as hydrogen-bond acceptors, critical for interactions with ATP-binding pockets in kinases .
Case Study : - 5-Methyl derivatives show 2–5× higher IC₅₀ values against cancer cell lines compared to 5-H analogs due to improved hydrophobic interactions .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Common Issues :
- Poor solubility (e.g., logP >3) leading to false-negative in vivo results.
- Metabolic instability of cyano groups in hepatic microsomes.
Solutions : - Prodrug Design : Mask cyano groups as amidoximes to enhance solubility .
- Formulation : Use PEGylated nanoparticles for sustained release .
- Metabolic Profiling : Perform LC-MS/MS to identify active metabolites .
Q. What strategies are effective for regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Position 5 : Electrophilic substitution (e.g., chlorination with NCS) favors C5 due to electron-deficient pyrimidine ring .
- Position 7 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .
- Position 3 : Nucleophilic displacement of cyano groups with amines or thiols .
Example : - One-pot synthesis of 5-methyl-4-phenyl derivatives using CuI/DBU catalytic systems achieves >80% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
